Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone
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Overview
Description
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone is a synthetic compound known for its cell-permeable and non-toxic properties. It is primarily used as an apoptosis inhibitor, specifically targeting activated caspase-3 in apoptotic cells. The compound’s fluorescence allows for easy detection and measurement through various techniques such as flow cytometry, microplate readers, and fluorescence microscopy .
Preparation Methods
The synthesis of Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the fluoromethylketone moiety. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved, followed by peptide coupling using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Chemical Reactions Analysis
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and measuring caspase-3 activity in various chemical assays.
Biology: Employed in cell biology studies to monitor apoptosis and caspase-3 activation in living cells.
Medicine: Utilized in medical research to study the mechanisms of apoptosis and to develop potential therapeutic agents targeting caspase-3.
Mechanism of Action
The compound exerts its effects by irreversibly binding to activated caspase-3 in apoptotic cells. The fluorescein moiety allows for the detection of the compound through fluorescence-based techniques. The binding of the compound to caspase-3 inhibits its activity, thereby preventing the progression of apoptosis. The molecular targets involved include the active site of caspase-3, where the compound forms a covalent bond with the enzyme .
Comparison with Similar Compounds
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone is unique due to its combination of cell permeability, non-toxicity, and fluorescence properties. Similar compounds include:
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone: Another apoptosis inhibitor with similar properties but different reactivity.
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-methylketone: A variant with a different functional group, affecting its binding affinity and reactivity.
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-ethylketone: Another variant with a different alkyl group, influencing its chemical properties and applications.
Properties
IUPAC Name |
methyl (4S)-4-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-4-methoxy-4-oxobutanoyl]amino]-5-[[(2S)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45FN4O16/c1-20(2)37(41(58)46-29(31(51)19-44)17-35(53)61-4)48-39(56)28(12-13-34(52)60-3)45-40(57)30(18-36(54)62-5)47-38(55)21-6-9-24-27(14-21)43(64-42(24)59)25-10-7-22(49)15-32(25)63-33-16-23(50)8-11-26(33)43/h6-11,14-16,20,28-30,37,49-50H,12-13,17-19H2,1-5H3,(H,45,57)(H,46,58)(H,47,55)(H,48,56)/t28-,29?,30-,37-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQMMCFXNFLOLD-MOPYTGIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45FN4O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.